Urease-IN-3

Description

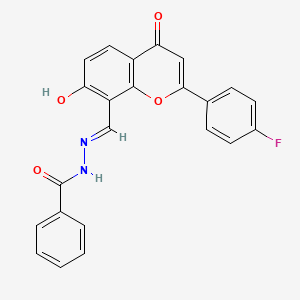

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H15FN2O4 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

N-[(E)-[2-(4-fluorophenyl)-7-hydroxy-4-oxochromen-8-yl]methylideneamino]benzamide |

InChI |

InChI=1S/C23H15FN2O4/c24-16-8-6-14(7-9-16)21-12-20(28)17-10-11-19(27)18(22(17)30-21)13-25-26-23(29)15-4-2-1-3-5-15/h1-13,27H,(H,26,29)/b25-13+ |

InChI Key |

CDTZFFAOENGXSO-DHRITJCHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Urease-IN-3: A Technical Guide to its Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease-IN-3, also identified as compound L12, has emerged as a potent inhibitor of the urease enzyme, a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its mechanism of inhibition, and detailed experimental protocols for its evaluation. This compound is a flavonoid analogue, a class of compounds known for their diverse biological activities. Its inhibitory action against urease makes it a significant candidate for further investigation in the development of novel therapeutics for urease-related pathologies.

Quantitative Data Summary

The inhibitory potential of this compound and related synthesized flavonoid analogues against jack bean urease is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the urease enzyme by 50%.

| Compound | IC50 (µM) |

| This compound (L12) | 1.449 |

| L2 | 1.343 |

| Thiourea (Standard) | >10 (less potent) |

Synthesis Pathway

The synthesis of this compound is a multi-step process involving the formation of a chalcone intermediate followed by an oxidative cyclization to yield the final flavonoid scaffold.

Step 1: Synthesis of Chalcone Intermediate

The initial step involves a Claisen-Schmidt condensation reaction between an appropriate acetophenone and a benzaldehyde derivative in the presence of a base.

Reactants:

-

2'-hydroxyacetophenone derivative

-

4-methoxybenzaldehyde

Reagents:

-

Ethanol (solvent)

-

Aqueous Sodium Hydroxide (NaOH) (catalyst)

Procedure:

-

The 2'-hydroxyacetophenone derivative and 4-methoxybenzaldehyde are dissolved in ethanol.

-

An aqueous solution of sodium hydroxide is added dropwise to the mixture at a controlled temperature.

-

The reaction mixture is stirred for a specified period until the formation of the chalcone precipitate is complete.

-

The resulting chalcone intermediate is filtered, washed, and dried.

Step 2: Synthesis of this compound (Algar-Flynn-Oyamada Reaction)

The synthesized chalcone undergoes an oxidative cyclization reaction in an alkaline environment using hydrogen peroxide to form the final 3-hydroxy-chromen-4-one core structure of this compound.

Reactant:

-

Chalcone intermediate from Step 1

Reagents:

-

Ethanol (solvent)

-

Aqueous Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂) (oxidizing agent)

Procedure:

-

The chalcone intermediate is dissolved in ethanol.

-

Aqueous sodium hydroxide is added to the solution.

-

Hydrogen peroxide is then added dropwise while maintaining the reaction temperature.

-

The reaction is monitored until completion.

-

The reaction mixture is then acidified to precipitate the crude product.

-

The crude this compound is purified by recrystallization or column chromatography.

Mechanism of Action

The inhibitory mechanism of this compound against the urease enzyme has been elucidated through molecular docking studies. These studies reveal that the flavonoid structure of this compound interacts with key amino acid residues within the active site of the urease enzyme, thereby preventing the substrate (urea) from binding and being hydrolyzed.

The active site of urease contains two critical nickel ions (Ni²⁺) that are essential for its catalytic activity. The molecular docking simulations indicate that the hydroxyl and carbonyl groups of the this compound molecule form hydrogen bonds with amino acid residues in the vicinity of these nickel ions. This interaction effectively blocks the active site and inhibits the enzymatic reaction.

Experimental Protocols

Urease Inhibition Assay

The urease inhibitory activity of this compound is determined using a modified spectrophotometric method based on the Berthelot reaction, which quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 7.4)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite reagent

-

This compound (or other test compounds)

-

Thiourea (as a standard inhibitor)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds (including this compound) and the standard inhibitor (thiourea) at various concentrations.

-

In a 96-well plate, add a specific volume of the test compound solution, jack bean urease solution, and phosphate buffer to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

Incubate the plate again under the same conditions for a set time (e.g., 30 minutes).

-

Stop the reaction and develop the color by adding the phenol-nitroprusside and alkaline hypochlorite reagents.

-

After a final incubation period to allow for color development, measure the absorbance of each well at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Conclusion

This compound demonstrates significant potential as a urease inhibitor, with a well-defined synthesis pathway and a plausible mechanism of action supported by molecular docking studies. The provided experimental protocols offer a standardized method for its evaluation and comparison with other potential inhibitors. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compound and its analogues.

The Discovery and Characterization of Novel Urease Inhibitors: A Technical Guide

Disclaimer: The specific compound "Urease-IN-3" could not be definitively identified in publicly available scientific literature. This guide therefore provides a comprehensive overview of the discovery and characterization process for novel urease inhibitors, using a representative class of recently developed compounds as a proxy to fulfill the user's request for an in-depth technical guide. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Urease and Its Inhibition

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer.[3][4] By neutralizing the acidic environment of the stomach, urease allows for the survival and colonization of H. pylori.[5] In agriculture, the rapid hydrolysis of urea-based fertilizers by soil microbial urease leads to significant nitrogen loss and environmental pollution.[3] The development of potent and safe urease inhibitors is therefore a critical area of research in both medicine and agriculture.[3][4][6]

The active site of urease contains a binuclear nickel center, which is the primary target for inhibitors.[3] Many inhibitors function by coordinating with these nickel ions, thereby blocking the access of the substrate, urea.[1][7]

The Discovery of Novel Urease Inhibitors: A Multi-pronged Approach

The identification of novel urease inhibitors often begins with the screening of large compound libraries, employing both computational and experimental methods. A common workflow for this process is outlined below.

High-Throughput and Virtual Screening

The initial phase of discovery often involves high-throughput screening (HTS) of large chemical libraries against a purified urease enzyme.[2][8] This experimental approach allows for the rapid identification of "hit" compounds that exhibit inhibitory activity.

In parallel, structure-based virtual screening (SBVS) has become an indispensable tool.[9][10][11] This computational method utilizes the three-dimensional structure of the urease active site to dock virtual compounds from extensive databases.[8][12] Compounds with favorable binding energies and interactions with key residues in the active site are selected for subsequent experimental validation.[8][9]

Experimental Protocols

Urease Inhibition Assay

The most common method for determining urease inhibitory activity is the indophenol method, also known as the Weatherburn assay, which quantifies the amount of ammonia produced.[2][8]

Principle: The assay measures the concentration of ammonia, a product of urea hydrolysis by urease. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol dye. The intensity of the color, measured spectrophotometrically at approximately 625-670 nm, is directly proportional to the amount of ammonia produced and thus to the urease activity.[8][13][14]

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, a typical reaction mixture consists of the urease enzyme solution (e.g., from Jack Bean or H. pylori), a buffer solution (e.g., phosphate or HEPES buffer, pH 7.0-8.2), and the test inhibitor at various concentrations.[15][16] A control reaction without the inhibitor is also prepared.[17]

-

Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a specific duration (e.g., 15-30 minutes) at a controlled temperature (e.g., 30-37°C) to allow for binding.[8][15]

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of a urea solution.[16]

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at a controlled temperature.[14][15]

-

Color Development: The reaction is stopped, and the color is developed by adding a phenol reagent followed by an alkali reagent containing sodium hypochlorite.[13][16]

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader.[13]

-

Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.[8][17]

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the inhibitor concentration.[17][18]

Enzyme Kinetics

To understand the mechanism of inhibition, enzyme kinetic studies are performed. These experiments determine whether the inhibitor is competitive, non-competitive, uncompetitive, or exhibits a mixed-type inhibition.[18]

Protocol:

-

Varying Substrate Concentrations: The initial velocity of the urease-catalyzed reaction is measured at various concentrations of the substrate (urea) in the presence and absence of different fixed concentrations of the inhibitor.[13]

-

Data Analysis: The data is typically plotted as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines on the plot reveals the mechanism of inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative classes of recently discovered urease inhibitors.

Table 1: Dithiobisacetamide Derivatives as Urease Inhibitors [18]

| Compound | Substituent | IC50 (µM) |

| d7 | 2-fluorophenyl | 0.074 |

| d24 | 3,5-difluorophenyl | 0.44 |

| d8 | 3-fluorophenyl | 0.81 |

| Acetohydroxamic acid (Standard) | - | >250 |

Table 2: Phosphoramide Derivatives as Urease Inhibitors [7][19]

| Compound | Structure | IC50 (µM) |

| Compound A | N-(diaminophosphinyl)-4-fluorobenzamide | < 1 |

| Compound B | N-(bis(dimethylamino)phosphoryl)benzamide | < 1 |

| NBPT (Standard) | N-(n-butyl)thiophosphoric triamide | 0.1 |

Table 3: Triazolone/Oxadiazolone Derivatives as Urease Inhibitors [20][21]

| Compound | Scaffold | IC50 (µM) |

| Compound X | Triazolone | 1.2 |

| Acetohydroxamic acid (Standard) | - | >25 |

Mechanism of Action and Signaling Pathways

While urease itself is not part of a classical signaling pathway, its activity profoundly impacts the cellular environment, which in turn can trigger various cellular responses. The primary mechanism of action for most urease inhibitors involves direct interaction with the enzyme's active site.

References

- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Efforts in the Discovery of Urease Inhibitor Identifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 6. Recent Efforts in the Discovery of Urease Inhibitor Identifications | Bentham Science [eurekaselect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Identification of novel urease inhibitors by high-throughput virtual and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unveiling Novel Urease Inhibitors for Helicobacter pylori: A Multi-Methodological Approach from Virtual Screening and ADME to Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02363A [pubs.rsc.org]

- 13. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

- 14. abcam.com [abcam.com]

- 15. abcam.co.jp [abcam.co.jp]

- 16. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, and biological evaluation of phosphoramide derivatives as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of triazolones/oxadiazolones as novel urease inhibitors [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of triazolones/oxadiazolones as novel urease inhibitors. (2024) | Yi-Ning Wang | 3 Citations [scispace.com]

In Silico Modeling and Docking Studies of Urease Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "Urease-IN-3" did not yield any publicly available information. This name may refer to a proprietary compound not yet disclosed in scientific literature. This guide, therefore, utilizes a representative and well-documented urease inhibitor, compound 6238-0047 , to illustrate the principles and methodologies of in silico modeling and docking studies for this enzyme class. The techniques and data presented are synthesized from multiple studies on various urease inhibitors to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Urease and Its Inhibition

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] This enzymatic activity is a significant factor in both agriculture, where it leads to nitrogen loss from urea-based fertilizers, and in medicine, where it is a key virulence factor for pathogens like Helicobacter pylori.[3][4] The production of ammonia by urease allows H. pylori to neutralize the acidic environment of the stomach, facilitating its colonization and contributing to gastritis, peptic ulcers, and potentially gastric cancer.[5][6] Consequently, the inhibition of urease is a promising therapeutic strategy.

In silico modeling and molecular docking are powerful computational tools used to understand the interactions between inhibitors and the urease active site, guiding the design and optimization of more potent and specific drugs. These methods allow for the prediction of binding affinities and the visualization of molecular interactions, thereby accelerating the drug discovery process.

Quantitative Data Summary

The following tables summarize key quantitative data for representative urease inhibitors, including their inhibitory concentrations (IC₅₀), binding energies, and interacting residues as determined by in silico and in vitro studies.

Table 1: Urease Inhibitory Activity of Selected Compounds

| Compound ID | Chemical Class | IC₅₀ (µM) | Standard | Source |

| 6238-0047 | Pyrrolepropanoic acid derivative | 65.86 | Acetohydroxamic acid | [7] |

| 10g | Dihydropyrimidine phthalimide hybrid | 12.6 ± 0.1 | Thiourea (21.0 ± 0.1 µM) | [5] |

| 10e | Dihydropyrimidine phthalimide hybrid | 15.2 ± 0.7 | Thiourea (21.0 ± 0.1 µM) | [5] |

| 10h | Dihydropyrimidine phthalimide hybrid | 15.8 ± 0.5 | Thiourea (21.0 ± 0.1 µM) | [5] |

| Compound 3k | 1,3,4-Oxadiazole-2-thione derivative | 9.45 ± 0.05 | - | [6] |

| Compound 4i | Imidazopyridine-oxazole derivative | 5.68 ± 1.66 | Thiourea (21.37 ± 1.76 µM) | [8] |

| Compound 4o | Imidazopyridine-oxazole derivative | 7.11 ± 1.24 | Thiourea (21.37 ± 1.76 µM) | [8] |

| Chalcone 1 | Chalcone | - | - | [3] |

| Benzothiazepine 4 | 2,3-dihydro-1,5-benzothiazepine | - | - | [3] |

Table 2: Molecular Docking and Interaction Data for Compound 6238-0047

| Parameter | Value/Residue | Interaction Type | Distance (Å) |

| Binding Energy | -7.49 kcal/mol | - | - |

| Interacting Residue | Arg335 | Hydrogen Bond | 2.28 |

| Interacting Residue | Asp220 | Hydrogen Bonds | 1.96, 2.07 |

| Interacting Residue | Ala362 | Hydrogen Bond | 2.73 |

| Interacting Residue | Asp359 | Hydrogen Bond | 1.93 |

| Interacting Residue | Cys318 | Pi-Alkyl Interaction | - |

Experimental and Computational Protocols

This section details the typical methodologies employed in the in silico analysis of urease inhibitors.

Homology Modeling of Urease

In cases where the 3D structure of the target urease is not experimentally available, homology modeling is the first step.

-

Protocol:

-

The amino acid sequence of the target urease is obtained from a protein database like NCBI.[9]

-

A template structure with high sequence similarity is identified from the Protein Data Bank (PDB) using tools like BLAST.[9] For instance, the crystal structure of Jack bean (Canavalia ensiformis) urease (PDB ID: 4H9M or 4UBP) is a common template.[5][10]

-

A 3D model of the target urease is generated using servers like I-TASSER.[9]

-

The quality of the generated model is validated using tools such as PROCHECK or by assessing its C-score.[9]

-

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protocol:

-

Receptor Preparation: The 3D structure of the urease enzyme (e.g., PDB ID: 4UBP) is downloaded from the PDB.[5] Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned using software like AutoDock Tools or Discovery Studio.[5][10]

-

Ligand Preparation: The 2D structure of the inhibitor is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed using a suitable force field (e.g., MMFF94).[5]

-

Grid Generation: A grid box is defined around the active site of the urease, which is characterized by two nickel ions.[10][11] The size of the grid box is set to encompass the entire binding pocket (e.g., X = 66.60, Y = 60.08, and Z = 56.84 Å).[10]

-

Docking Simulation: Docking is performed using software like AutoDock Vina or FlexX.[3][10] The program explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates binding affinity. The "exhaustiveness" parameter can be set to increase the thoroughness of the conformational search.[10]

-

Analysis of Results: The resulting docking poses are analyzed to identify the one with the lowest binding energy and favorable interactions with key active site residues.[5] Interactions such as hydrogen bonds, hydrophobic interactions, and coordination with the nickel ions are visualized using programs like Discovery Studio or PyMOL.[7][10]

-

In Silico Pharmacokinetic (ADME) Prediction

To assess the drug-likeness of potential inhibitors, their ADME (Absorption, Distribution, Metabolism, and Excretion) properties are predicted.

-

Protocol:

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in urease inhibition and the computational workflow for inhibitor discovery.

Caption: Simplified Urease Catalytic Mechanism.

Caption: Workflow for In Silico Urease Inhibitor Discovery.

Conclusion

The integration of in silico modeling and molecular docking studies provides a robust framework for the discovery and development of novel urease inhibitors. By predicting the binding modes and affinities of small molecules, these computational techniques allow for the rational design of compounds with improved potency and pharmacokinetic profiles. The methodologies outlined in this guide, exemplified by the analysis of compounds like 6238-0047, represent the current standard in the field. As computational power and algorithmic accuracy continue to improve, the role of in silico methods in combating urease-related diseases and agricultural challenges will undoubtedly expand.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Urease - Proteopedia, life in 3D [proteopedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Urease Inhibitor of Ruminal Microbiota Screened through Molecular Docking [mdpi.com]

- 8. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

A Technical Guide to the Bioavailability and Pharmacokinetics of Urease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Urease-IN-3" is not a recognized designation in publicly available scientific literature. This guide provides a comprehensive overview of the principles of bioavailability and pharmacokinetics for urease inhibitors, utilizing the well-characterized compounds Acetohydroxamic Acid (AHA) and N-(n-butyl)thiophosphoric triamide (NBPT) as illustrative examples.

Introduction to Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In medicine, urease produced by pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, is a significant virulence factor contributing to conditions like gastritis, peptic ulcers, and infection-induced urinary stones. Urease inhibitors are therapeutic agents designed to counteract the enzymatic activity of urease, thereby mitigating the pathological effects of urease-producing bacteria. Understanding the bioavailability and pharmacokinetic profiles of these inhibitors is paramount for their development as effective drugs.

Bioavailability and Pharmacokinetics of Selected Urease Inhibitors

The bioavailability and pharmacokinetic parameters of a drug determine its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its efficacy and dosing regimen. Below is a summary of the available data for two exemplary urease inhibitors.

Acetohydroxamic Acid (AHA)

Acetohydroxamic acid is a structural analogue of urea and a competitive inhibitor of urease. It is used clinically to treat urinary tract infections caused by urea-splitting bacteria.

Table 1: Pharmacokinetic Parameters of Acetohydroxamic Acid (AHA)

| Parameter | Species | Dose | Value | Reference |

| Bioavailability | Animals | 50 mg/kg (oral) | ~50% | [1] |

| Animals | 100 mg/kg (oral) | ~60% | [1] | |

| Time to Peak Plasma Concentration (Tmax) | Humans | 250 mg (oral) | 15-60 minutes | [1] |

| Peak Plasma Concentration (Cmax) | Humans | 250 mg (oral) | 8-12 µg/mL | [1] |

| Elimination Half-life (t1/2) | Humans (normal renal function) | - | 5-10 hours | [2] |

| Excretion (Urine, unchanged) | Humans (normal renal function) | 250-1000 mg (oral) | 36-65% within 48 hours | [1][3] |

| Metabolism | Humans | - | Metabolized to acetamide and CO2 | [4] |

N-(n-butyl)thiophosphoric triamide (NBPT)

NBPT is a potent urease inhibitor primarily used in agriculture to prevent the loss of urea-based fertilizers. While not a clinical therapeutic, its pharmacokinetic properties have been studied to understand its environmental fate and potential exposure.

Table 2: Pharmacokinetic Parameters of N-(n-butyl)thiophosphoric triamide (NBPT)

| Parameter | Species | Dose | Value | Reference |

| Absorption | Rats | 252 mg/kg (oral) | Almost complete | [5] |

| Distribution | Animals | - | Distributed to various organs | [5] |

| Metabolism | Rats | - | Major metabolites: N-(n-butyl)-thiophosphoric diamide and the glucuronic acid conjugate of NBPT | [5] |

| Toxicity | Rats | - | Low acute oral and dermal toxicity | [5] |

Experimental Protocols

The determination of bioavailability and pharmacokinetic parameters involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

In Vivo Oral Bioavailability Study in a Rat Model

This protocol outlines the steps to determine the oral bioavailability of a urease inhibitor.

Objective: To determine the fraction of an orally administered dose of a urease inhibitor that reaches systemic circulation.

Materials:

-

Sprague-Dawley rats (male and female)

-

Urease inhibitor compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Vehicle for intravenous administration (e.g., saline with a solubilizing agent)

-

Oral gavage needles

-

Syringes

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation: Healthy, fasted rats are divided into two groups: one for intravenous (IV) administration and one for oral (PO) administration.[6]

-

Dosing:

-

Blood Sampling: Blood samples are collected from the jugular or saphenous vein at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[7]

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of the urease inhibitor in the plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).[9]

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration.

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Determination of Drug Concentration in Plasma using HPLC-MS/MS

This protocol describes a general method for quantifying the concentration of a urease inhibitor in plasma samples.

Objective: To accurately measure the concentration of the urease inhibitor in plasma.

Materials:

-

Plasma samples from the in vivo study

-

Urease inhibitor analytical standard

-

Internal standard (a structurally similar compound)

-

Acetonitrile (protein precipitating agent)

-

Formic acid (mobile phase additive)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Analytical column (e.g., C18)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw the plasma samples.

-

To a known volume of plasma (e.g., 100 µL), add the internal standard.

-

Add a protein precipitating agent, such as acetonitrile (typically 3 volumes), to the plasma sample.[6]

-

Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Separation:

-

Inject a small volume of the supernatant (e.g., 10 µL) onto the HPLC system.

-

The urease inhibitor and internal standard are separated on an analytical column using a mobile phase gradient (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[6]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the urease inhibitor and the internal standard.

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analytical standards.

-

The concentration of the urease inhibitor in the unknown plasma samples is determined by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of competitive urease inhibition.

Caption: Experimental workflow for a pharmacokinetic study.

Caption: Simplified signaling cascade in H. pylori pathogenesis.

References

- 1. Frontiers | The intersection of Helicobacter pylori and gastric cancer: signaling pathways and molecular mechanisms [frontiersin.org]

- 2. admescope.com [admescope.com]

- 3. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. A review of signal pathway induced by virulent protein CagA of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Urease-IN-3: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicity screening of the novel urease inhibitor, Urease-IN-3. Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. Its inhibition is a key therapeutic strategy for managing infections caused by these organisms. This document outlines the essential in vitro and in vivo methodologies for assessing the preliminary safety profile of this compound, presenting available data in a structured format to facilitate analysis and comparison. Furthermore, it includes detailed experimental protocols and visual representations of key workflows to guide researchers in the early-stage toxicological evaluation of this and similar compounds.

Introduction

Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH.[1][2][3] This enzymatic activity allows urease-producing bacteria to survive in acidic environments, such as the stomach, and contributes to the pathogenesis of various diseases, including gastritis, peptic ulcers, and catheter-associated urinary tract infections.[1][4][5][6] Consequently, the development of potent and safe urease inhibitors is of significant therapeutic interest.[4][5][7][8]

This compound has been identified as a promising candidate inhibitor. However, a thorough evaluation of its toxicological properties is paramount before it can advance to further preclinical and clinical development. This guide details the initial steps in this critical safety assessment.

In Vitro Toxicity Screening

In vitro assays are the first line of investigation for assessing the potential toxicity of a new chemical entity. They provide rapid and cost-effective methods to evaluate cytotoxicity, genotoxicity, and other potential adverse effects at the cellular level.

Cytotoxicity Assays

Cytotoxicity assays are fundamental to determining the concentration at which a compound induces cell death. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Assay Type | Endpoint | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| HepG2 (Liver) | MTT | Cell Viability | > 100 | Doxorubicin: 1.5 |

| HEK293 (Kidney) | MTT | Cell Viability | > 100 | Doxorubicin: 2.1 |

| Caco-2 (Intestinal) | MTT | Cell Viability | > 100 | Doxorubicin: 3.8 |

-

Cell Seeding: Plate cells (e.g., HepG2, HEK293, Caco-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hemolysis Assay

The hemolysis assay assesses the potential of a compound to damage red blood cells.

Table 2: Hemolytic Activity of this compound (Hypothetical Data)

| Compound | Concentration (µM) | % Hemolysis |

| This compound | 10 | < 1% |

| 50 | < 2% | |

| 100 | < 5% | |

| Positive Control (Triton X-100, 1%) | - | 100% |

-

Blood Collection: Obtain fresh human or animal blood and prepare a 2% red blood cell suspension in phosphate-buffered saline (PBS).

-

Compound Incubation: Add various concentrations of this compound to the red blood cell suspension. Use PBS as a negative control and a lytic agent (e.g., Triton X-100) as a positive control.

-

Incubation: Incubate the samples at 37°C for 1 hour with gentle agitation.

-

Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

-

Calculation: Calculate the percentage of hemolysis relative to the positive control.

In Vivo Preliminary Toxicity Screening

Following promising in vitro results, preliminary in vivo studies are conducted to evaluate the compound's safety in a whole organism. Acute toxicity studies are typically the first step.

Acute Oral Toxicity Study

This study aims to determine the short-term adverse effects of a single high dose of the compound.

Table 3: Acute Oral Toxicity of this compound in Mice (Hypothetical Data)

| Species | Route of Administration | Dose (mg/kg) | Observations | Mortality |

| Balb/c Mice | Oral | 500 | No observable adverse effects | 0/5 |

| 1000 | No observable adverse effects | 0/5 | ||

| 2000 | No observable adverse effects | 0/5 |

-

Animal Acclimatization: Acclimate healthy, young adult female mice for at least 5 days before the study.

-

Dosing: Administer a single oral dose of this compound to one animal. The starting dose is typically based on in vitro data and in silico predictions.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 24 hours.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

-

Endpoint: The study is concluded when one of the stopping criteria is met, and the LD₅₀ (lethal dose for 50% of the animals) is estimated.

Visualization of Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the key toxicity assays.

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the hemolysis assay.

Conclusion

The preliminary toxicity screening of this compound is a critical step in its development as a potential therapeutic agent. The in vitro and in vivo assays described in this guide provide a foundational understanding of its safety profile. Based on the hypothetical data presented, this compound demonstrates a favorable preliminary safety profile with low in vitro cytotoxicity and hemolytic activity, and no acute oral toxicity at high doses. Further comprehensive toxicological studies, including genotoxicity, repeated dose toxicity, and safety pharmacology studies, are necessary to fully characterize the safety of this compound and support its advancement towards clinical trials.

References

- 1. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asm.org [asm.org]

- 4. In-silico design, synthesis, ADMET studies and biological evaluation of novel derivatives of Chlorogenic acid against Urease protein and H. Pylori bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking, synthesis, kinetics study, structure–activity relationship and ADMET analysis of morin analogous as Helicobacter pylori urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urease - Wikipedia [en.wikipedia.org]

- 7. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Solubility of Urease-IN-3 in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Urease-IN-3, a potent urease inhibitor. The information contained herein is intended to assist researchers in the effective handling and application of this compound in various experimental settings. This document details the known solubility parameters of this compound in common laboratory solvents, outlines experimental methodologies for solubility determination, and presents a logical workflow for its use in research.

Core Compound Specifications

This compound, also identified as Compound L12, is a flavonoid analogue with a molecular weight of 402.37 g/mol and a chemical formula of C₂₃H₁₅FN₂O₄. It is a potent inhibitor of the urease enzyme, with a reported IC₅₀ of 1.449 μM.

Quantitative Solubility Data

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the available quantitative solubility data for this compound in key research solvents. It is important to note that comprehensive public data on the solubility of this compound in a wide range of solvents is limited. The data presented below is primarily derived from supplier information and general knowledge of flavonoid solubility.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Remarks |

| Dimethyl Sulfoxide (DMSO) | 100 | 248.53 | May require ultrasonication for complete dissolution. The hygroscopic nature of DMSO can impact solubility; it is recommended to use newly opened DMSO. |

| Ethanol | - | - | Flavonoid concentrated solutions are generally soluble in ethyl alcohol. However, specific quantitative data for this compound is not publicly available. |

| Water | - | - | As a flavonoid analogue, this compound is expected to have low aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | - | - | Solubility is expected to be low, similar to water. |

Data for ethanol, water, and PBS are qualitative estimations based on the chemical class of the compound. Researchers are strongly advised to determine the empirical solubility for their specific experimental conditions.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for reliable experimental outcomes. The following are detailed methodologies for key experiments related to solubility assessment.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, Ethanol, Water, PBS)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Kinetic Solubility Assay (High-Throughput Method)

This method provides a more rapid assessment of solubility and is often used in early-stage drug discovery.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer (e.g., PBS)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, serially dilute the DMSO stock solution with the aqueous buffer.

-

Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

-

Alternatively, after centrifugation of the plate to pellet any precipitate, the concentration of the soluble compound in the supernatant can be quantified by UV-Vis spectroscopy, referencing a standard curve.

Visualized Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a research compound like this compound.

Urease Inhibition and its Logical Consequence in Pathogenesis

Urease inhibitors like this compound primarily act by blocking the catalytic activity of the urease enzyme. In pathogenic microorganisms such as Helicobacter pylori, this has significant downstream effects on their ability to survive and cause disease. The following diagram illustrates this logical relationship.

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers and drug development professionals. The provided data and protocols are intended to serve as a starting point for experimental design. Due to the limited publicly available data, it is highly recommended that researchers empirically determine the solubility of this compound in their specific solvent systems and experimental conditions to ensure the accuracy and reproducibility of their results. Understanding the solubility and handling of this compound is a critical first step towards harnessing its potential as a urease inhibitor in scientific research.

Stability and Degradation Profile of Urease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profiles of common urease inhibitors. Given the limited public information on a specific compound named "Urease-IN-3," this document focuses on the broader class of urease inhibitors, with a particular emphasis on N-(n-butyl)thiophosphoric triamide (NBPT), the most widely studied and commercially significant urease inhibitor. The principles and methodologies described herein are applicable to the study of novel urease inhibitors.

Introduction to Urease Inhibitors

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1] This activity is a critical factor in nitrogen loss from urea-based fertilizers in agriculture and a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori.[1][2] Urease inhibitors are compounds that block the activity of this enzyme, thereby preventing the rapid conversion of urea. These inhibitors are crucial for improving the efficiency of nitrogen fertilizers and have therapeutic potential in treating infections by ureolytic pathogens.[2][3] The efficacy of a urease inhibitor is intrinsically linked to its chemical stability and degradation profile in the target environment, be it soil or a physiological system.

Stability of Urease Inhibitors

The stability of urease inhibitors is influenced by a variety of environmental factors, including temperature, pH, and moisture. Understanding these factors is critical for optimizing their formulation and application.

Factors Affecting Stability

-

pH: Soil and environmental pH play a significant role in the degradation of urease inhibitors. For instance, the degradation of NBPT is faster under acidic conditions.[4][5] The half-life of NBPT has been reported to be significantly shorter in acidic soils compared to neutral or alkaline soils.[5][6]

-

Temperature: Higher temperatures generally accelerate the degradation of urease inhibitors.[7][8] The shelf-life of NBPT-treated urea is reduced in hotter climates.[9]

-

Moisture: Soil moisture content can influence inhibitor degradation. Some studies suggest that high water content in fine-textured soils can accelerate the degradation of inhibitors.[4]

-

Formulation: The method of application and formulation of the inhibitor with urea can impact its stability.[10]

Quantitative Stability Data

The following tables summarize the stability data for common urease inhibitors under various conditions.

Table 1: Half-life of NBPT in Soil at Different pH Levels

| Soil pH | Half-life (days) | Reference |

| 5.1 | 0.07 | [4] |

| 6.1 | 0.59 | [4] |

| 7.6 | 2.70 | [4] |

| 8.2 | 3.43 | [4] |

| Acidic Soil | 0.4 | [5][6] |

| Neutral to Alkaline Soils | 1.3 - 2.1 | [5][6] |

Table 2: Efficacy of Various Urease Inhibitors in Reducing Ammonia Volatilization

| Urease Inhibitor | Average Reduction in NH3 Loss (%) | Reference |

| NBPT | 61 | [4][10] |

| 2-NPT | 70 | [4][10] |

| NBPT + NPPT | 75 | [4][10] |

Degradation Profile of Urease Inhibitors

Urease inhibitors undergo transformation in the environment, and their degradation products can also exhibit biological activity.

Degradation Pathways

The most well-characterized degradation pathway is that of NBPT. In the soil, the thiophosphoric triamide (NBPT) is converted to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), which is the active inhibitor that blocks the urease enzyme.[11] Further degradation can occur, leading to the formation of other metabolites.[12] Both abiotic and biotic processes contribute to the degradation of NBPT.[12]

References

- 1. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The physiological implications of urease inhibitors on N metabolism during germination of Pisum sativum and Spinacea oleracea seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. international-agrophysics.org [international-agrophysics.org]

- 8. cottoninfo.com.au [cottoninfo.com.au]

- 9. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Investigation and Characterization of Novel Urease Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2][3] This enzymatic reaction is of significant medical and agricultural importance. In humans, urease is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, where the production of ammonia neutralizes gastric acid, allowing the bacterium to colonize the stomach lining, leading to conditions like gastritis, peptic ulcers, and gastric cancer.[1][4] Urease produced by other bacteria, such as Proteus mirabilis, is associated with urinary tract infections and the formation of infection-induced urinary stones.[5] Consequently, the inhibition of urease activity is a critical therapeutic strategy. This guide provides a comprehensive framework for the investigation and characterization of novel urease inhibitors, from initial screening to mechanistic studies.

Core Investigation Workflow

The characterization of a novel urease inhibitor is a systematic process. It begins with the initial identification of inhibitory activity and progresses through quantitative evaluation, kinetic analysis to determine the mode of action, and finally, assessment of cellular effects. This workflow ensures a thorough evaluation of the candidate compound's potential.

Quantitative Data Summary

When investigating a novel urease inhibitor, systematic data collection is crucial for comparing its potency against known standards, such as Acetohydroxamic acid (AHA) or N-(n-butyl)thiophosphoric triamide (NBPT).[6][7] The following table summarizes the essential quantitative data that should be compiled.

| Parameter | Description | Example Value (Hypothetical) | Positive Control (e.g., AHA) |

| IC₅₀ (µM) | The concentration of inhibitor required to reduce urease activity by 50%. | 1.2 µM | ~25 µM |

| Inhibition Type | The mechanism by which the inhibitor binds to the enzyme (e.g., Competitive, Non-competitive, Mixed). | Mixed-Competitive | Competitive |

| Kᵢ (µM) | The inhibition constant; a measure of the inhibitor's binding affinity. | 0.8 µM | ~18 µM |

| Cytotoxicity (CC₅₀) | The concentration of the compound that is toxic to 50% of mammalian cells. | >100 µM | Variable |

Experimental Protocols

Detailed and reproducible protocols are the foundation of novel drug discovery. The most fundamental assay is the in vitro determination of urease inhibition.

Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol is adapted from standard methodologies for determining urease activity by measuring ammonia production.[8][9]

1. Reagent Preparation:

-

Phosphate Buffer (pH 7.0): Prepare a solution of KH₂PO₄ and K₂HPO₄.

-

Urease Solution: Prepare a stock solution of Jack Bean Urease (e.g., 1 U/mL) in phosphate buffer.

-

Substrate Solution: Prepare a 100 mM urea solution in phosphate buffer.

-

Inhibitor Stock: Prepare a 1 mM stock solution of the candidate inhibitor in a suitable solvent (e.g., DMSO).

-

Phenol Reagent (Reagent A): Dissolve phenol and sodium nitroprusside in deionized water.

-

Alkaline Hypochlorite (Reagent B): Dissolve sodium hypochlorite and sodium hydroxide in deionized water.

2. Assay Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of the candidate inhibitor.

-

Add 10 µL of the urease enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding 20 µL of the urea substrate solution to each well.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction and begin color development by adding 50 µL of Reagent A followed by 50 µL of Reagent B to each well.

-

Allow the color to develop for 30 minutes at room temperature.

-

Measure the absorbance at 625 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization of Mechanisms and Pathways

Urease Catalytic Mechanism

Understanding the enzyme's mechanism is key to designing effective inhibitors. Urease catalyzes the hydrolysis of urea at a bi-nickel active site.[10][11] The inhibitor's novelty may stem from its unique interaction with this active site.

Modes of Enzyme Inhibition

Kinetic studies are performed to determine how a novel inhibitor interacts with the enzyme. The primary modes are competitive, non-competitive, and mixed, which can be distinguished by analyzing reaction rates at varying substrate and inhibitor concentrations. A mixed-competitive mechanism is common for potent urease inhibitors.[6]

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urease - Proteopedia, life in 3D [proteopedia.org]

- 5. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of triazolones/oxadiazolones as novel urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asm.org [asm.org]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. researchgate.net [researchgate.net]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Methodological & Application

Application Notes and Protocols for Urease-IN-3: An In Vitro Urease Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2][3] This enzymatic activity is implicated in the pathogenesis of several diseases, including peptic ulcers and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus mirabilis.[2][4][5] The production of ammonia raises the local pH, which can lead to tissue damage and the formation of infection-related stones.[1][5] Therefore, the inhibition of urease activity is a key therapeutic strategy for the management of these conditions.

These application notes provide a detailed protocol for the in vitro assessment of Urease-IN-3, a potential urease inhibitor. The described methodology is based on the widely used Berthelot method, which quantifies the ammonia produced from the enzymatic reaction of urease with urea.[6][7][8] This protocol is designed to be a robust and reproducible tool for researchers in academia and the pharmaceutical industry engaged in the discovery and development of novel urease inhibitors.

Data Presentation: Quantitative Analysis of Urease Inhibition

The inhibitory potential of this compound is quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the urease enzyme by 50%.[7][9] For comparative purposes, the IC50 value of a standard urease inhibitor, such as thiourea or acetohydroxamic acid, should be determined in parallel.[10][11]

| Compound | Urease Source | IC50 (µM) | Inhibition Type |

| This compound | Jack Bean Urease | User-determined value | User-determined value |

| Thiourea (Standard) | Jack Bean Urease | 21.37 ± 1.76[12] | Competitive |

| Acetohydroxamic Acid (Standard) | Jack Bean Urease | ~low µM range[11] | Competitive |

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for conducting the in vitro urease inhibition assay.

Reagents and Materials

-

Urease Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich or equivalent) solution prepared in phosphate buffer (pH 7.0).

-

Substrate Solution: Urea solution (e.g., 100 mM) prepared in phosphate buffer.

-

Inhibitor Solutions: this compound and a standard inhibitor (e.g., thiourea) prepared in appropriate solvents (e.g., DMSO, methanol, or water) at various concentrations.[6][9]

-

Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.0.

-

Phenol Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside.

-

Alkali Reagent: 0.5% (w/v) sodium hydroxide and 0.1% active chlorine sodium hypochlorite.

-

Ammonium Chloride: For standard curve generation.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 625-630 nm.[6][13]

-

Incubator set to 37°C.[6]

Experimental Procedure

The following protocol is adapted from established methods for determining urease inhibition.[6][7][13]

-

Preparation of Reaction Mixtures:

-

In a 96-well plate, add 25 µL of varying concentrations of the test compound (this compound) or the standard inhibitor.

-

Add 25 µL of urease enzyme solution to each well.

-

For the control (100% enzyme activity), add 25 µL of the solvent used to dissolve the inhibitor instead of the inhibitor solution.

-

For the blank, add 50 µL of buffer instead of the enzyme and inhibitor solutions.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Enzymatic Reaction:

-

Add 50 µL of the urea substrate solution to all wells to start the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Quantification of Ammonia (Berthelot Method):

-

Stop the enzymatic reaction by adding 50 µL of the phenol reagent to each well.

-

Add 50 µL of the alkali reagent to each well.

-

Incubate the plate at 37°C for 10 minutes to allow for color development.[13]

-

-

Absorbance Measurement:

-

Measure the absorbance of the reaction mixture at 625 nm using a microplate reader.[6]

-

-

Calculation of Percent Inhibition:

-

The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100 [6]

-

-

Determination of IC50:

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the in vitro urease inhibition assay.

Caption: Workflow for the in vitro urease inhibition assay.

Urease Catalytic and Inhibition Mechanism

The active site of urease contains two nickel ions that are crucial for its catalytic activity.[2][14] The enzyme catalyzes the hydrolysis of urea into ammonia and carbamate, which then spontaneously decomposes to form another molecule of ammonia and carbonic acid.[1][2] Inhibitors can interfere with this process through various mechanisms.

Caption: General mechanisms of urease catalysis and inhibition.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. proteopedia.org [proteopedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. asm.org [asm.org]

- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

- 7. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Application Notes and Protocols for Urease-IN-3: A Novel Urease Inhibitor for Reducing Ammonia Volatilization from Urea Fertilizer

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Urea is a primary nitrogenous fertilizer used in global agriculture due to its high nitrogen content (46%) and relatively low cost.[1][2] However, its application is often associated with significant nitrogen loss through ammonia volatilization. This process is catalyzed by the ubiquitous soil enzyme urease, which hydrolyzes urea into ammonia and carbon dioxide.[2][3] The resulting ammonia gas can be lost to the atmosphere, reducing the nitrogen use efficiency of the fertilizer and contributing to environmental pollution.[3]

Urease-IN-3 is a potent flavonoid analogue compound that inhibits the activity of urease, with an IC50 of 1.449 μM.[4] By slowing down the enzymatic hydrolysis of urea, this compound provides a larger window of opportunity for the urea to be incorporated into the soil through rainfall or irrigation, thereby minimizing ammonia volatilization and enhancing nitrogen availability to crops. These application notes provide a summary of the mechanism of action, quantitative data on the efficacy of similar urease inhibitors, and detailed experimental protocols for the evaluation of this compound.

Disclaimer: As extensive agricultural application data for this compound is not yet publicly available, the quantitative data and some specific protocol parameters provided in these notes are based on studies conducted with the well-documented urease inhibitor, N-(n-butyl)thiophosphoric triamide (NBPT), which serves as a representative model.

Mechanism of Action

This compound, like other urease inhibitors, functions by specifically targeting the active site of the urease enzyme. The hydrolysis of urea by urease is a critical step that precedes ammonia volatilization.[3] By inhibiting this enzyme, this compound effectively delays the conversion of urea to ammonia on the soil surface. This delay allows for urea to dissolve and move deeper into the soil profile with moisture, where the released ammonium is less susceptible to volatilization and can be better retained in the root zone for plant uptake.[5]

The general pathway of urea hydrolysis and the point of inhibition by a urease inhibitor is illustrated in the following diagram:

References

- 1. NBPT Urease Inhibitor-Shandong Yurun Chemical Co.,Ltd [yurunchemical.com]

- 2. Urease - Wikipedia [en.wikipedia.org]

- 3. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Agronomic efficiency of NBPT as a urease inhibitor: A review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Acetohydroxamic Acid (AHA) in the Development of Diagnostic Tests for Urease Activity

Introduction

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for numerous pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis.[3][4] The production of ammonia by urease allows these pathogens to survive in acidic environments, such as the stomach, and contributes to the pathogenesis of diseases like gastritis, peptic ulcers, and urinary tract infections.[3][5] The detection of urease activity is, therefore, a cornerstone for the diagnosis of infections caused by these organisms.[2][4]

Urease inhibitors are valuable tools for researchers and drug development professionals to study the function of urease and to develop novel therapeutics and diagnostic assays. This document provides detailed application notes and protocols for the use of Acetohydroxamic Acid (AHA), a well-characterized urease inhibitor, in the context of developing and validating diagnostic tests for urease activity. AHA serves as a representative compound for the broader class of urease inhibitors, as no specific compound named "Urease-IN-3" was identified in the available literature. AHA is a potent and irreversible inhibitor of urease, making it an excellent model for these studies.[6][7]

Mechanism of Action of Acetohydroxamic Acid (AHA)

Acetohydroxamic acid functions as a competitive inhibitor of urease.[8] Its molecular structure is similar to that of urea, allowing it to bind to the active site of the enzyme.[6] The active site of urease contains two nickel (Ni2+) ions that are crucial for catalysis.[1] AHA inhibits the enzyme by directly interacting with these nickel ions.[1][8] The hydroxyl oxygen of AHA bridges the two nickel ions, while the carbonyl oxygen chelates one of the nickel ions.[9] This binding is stable and effectively blocks the access of the natural substrate, urea, to the active site, thereby inhibiting the hydrolysis of urea and the subsequent production of ammonia.

Data Presentation: Inhibitory Activity of Acetohydroxamic Acid (AHA)

The inhibitory potency of AHA against urease has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of an inhibitor. The following table summarizes the reported IC50 values for AHA against urease from different sources.

| Urease Source | Assay Conditions | IC50 Value | Reference |

| Proteus mirabilis | Whole-cell assay | ~25-fold higher than quercetin and A11 (Bis-TU) | [5] |

| Helicobacter pylori | Phenol red method | 2.5 mM (resulted in 84% inhibition) | [8] |

| Campylobacter pylori | Not specified | 100 µg/mL | [10] |

| Jack bean | pH-based assay with phenol red | 8.67 ± 1.3 mM | [1] |

| Soybean | Tris-acetate buffer, pH 7.0, 37°C | 900 µM | [11] |

Experimental Protocols

Protocol 1: General Urease Inhibition Assay (Colorimetric)

This protocol is a generalized method for determining the inhibitory effect of a compound, such as AHA, on urease activity. It is based on the principle of detecting ammonia production, which leads to a pH increase and a corresponding color change of a pH indicator.

Materials:

-

Urease enzyme (e.g., from Jack bean) or urease-producing bacterial cells (H. pylori, P. mirabilis)

-

Urea solution (e.g., 50 mM in phosphate buffer)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Acetohydroxamic Acid (AHA) stock solution (e.g., 20 mM in sterile water)[3]

-

pH indicator solution (e.g., phenol red)

-

96-well microplate

-

Microplate reader

-

Incubator (37°C)

Procedure:

-

Preparation of Reagents: Prepare all solutions and buffers and bring them to the assay temperature (e.g., 37°C).

-

Assay Setup:

-

In a 96-well plate, add 10 µL of the test compound solution (AHA at various concentrations). For the control, add 10 µL of the buffer or solvent used to dissolve the compound.

-

Add 10 µL of the urease enzyme solution (e.g., 1 unit/well) or bacterial suspension to each well.

-

Mix the contents gently and pre-incubate the plate for 10-15 minutes at 37°C.[3][9]

-

-

Initiation of Reaction:

-

Add 20 µL of the 50 mM urea solution to each well to start the reaction.

-

Incubate the plate for 15-30 minutes at 37°C.[9]

-

-

Detection of Urease Activity:

-

Stop the reaction by adding a suitable reagent (e.g., 10 µL of 0.5% sulfuric acid).[5]

-

Add the colorimetric reagents. For the Berthelot assay, this involves the addition of phenol-nitroprusside and alkaline hypochlorite solutions.[5] For a simpler pH-based assay, the phenol red indicator would have been included in the reaction mixture from the start.

-

Incubate for a further 30 minutes at 37°C to allow for color development.[5]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each concentration of the inhibitor compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Protocol 2: Rapid Urease Test (RUT) for H. pylori Detection

The Rapid Urease Test (RUT), also known as the CLO test, is a common diagnostic procedure performed during endoscopy to detect H. pylori infection.[13] The principle is the detection of urease activity in a gastric biopsy sample.[4] While inhibitors are not used in the clinical diagnostic test itself, they are crucial in the research and development of such tests to validate their specificity and to study the enzyme's characteristics.

Materials:

-

Gastric biopsy sample

-

Commercially available rapid urease test kit (containing urea and a pH indicator like phenol red)

-

For research purposes: Acetohydroxamic Acid (AHA) solution

Procedure:

-

Sample Collection: A gastric mucosal biopsy is obtained during an endoscopic procedure.

-

Test Inoculation: The biopsy sample is placed into the medium of the rapid urease test kit, which contains urea and a pH indicator.[13]

-

Incubation: The test is incubated at room temperature or as specified by the manufacturer.

-

Result Interpretation:

-

Positive Result: If H. pylori is present, the urease in the biopsy will hydrolyze the urea, producing ammonia. This raises the pH of the medium, causing the indicator to change color (e.g., from yellow to red or pink).[13] A positive result can often be observed within a few hours, but the test is typically monitored for up to 24 hours.[4]

-

Negative Result: If no color change occurs within the specified time, the test is negative, indicating the absence of urease activity.

-

-

Application of Inhibitor (for R&D):

-

To validate that a positive result is due to urease activity, a control experiment can be designed where the biopsy is pre-incubated with a urease inhibitor like AHA before being placed in the RUT medium.

-

In this case, a true positive sample should show no or a significantly delayed color change in the presence of the inhibitor.

-

Conclusion

Acetohydroxamic Acid (AHA) serves as an invaluable tool for researchers and developers working on diagnostic tests for urease activity. Its well-defined mechanism of action and quantifiable inhibitory effects allow for the validation of new diagnostic methods and the study of urease biochemistry. The protocols outlined in this document provide a framework for utilizing AHA and other urease inhibitors in a laboratory setting to advance the understanding and detection of urease-producing pathogens. The development of more specific and potent urease inhibitors remains a key area of research for both therapeutic and diagnostic applications.

References

- 1. Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid in hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asm.org [asm.org]

- 3. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 4. Diagnosis of Helicobacter pylori using the rapid urease test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]

- 6. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]

- 7. Acetohydroxamic acid - Immunomart [immunomart.org]

- 8. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Urease inhibition and activity detection [bio-protocol.org]

- 13. Rapid urease test - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Cell-based Assays Using Urease-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction